molecular formula C8H8BF3O2 B1602707 (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid CAS No. 864759-67-1

(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B1602707
CAS No.: 864759-67-1
M. Wt: 203.96 g/mol
InChI Key: WYIPXMTWQBAPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl group at the third position and a trifluoromethyl group at the fourth position. The trifluoromethyl group imparts unique electronic properties to the compound, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 3-methyl-4-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent the hydrolysis of reactive intermediates.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Grignard reactions, where the arylmagnesium bromide is prepared in situ and then reacted with borate esters. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Scientific Research Applications

Synthesis of Complex Organic Molecules

(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid serves as a critical intermediate in the synthesis of various organic compounds. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl halides to form biaryl compounds .

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
Suzuki-Miyaura Coupling Forms biaryl compounds from aryl halides.
Oxidation/Reduction Can be oxidized to boronic acids or reduced to yield different products.
Formation of Boronate Esters Interacts with alcohols to form stable boronate esters.

Pharmaceutical Applications

The compound is utilized in drug discovery and development due to its ability to form stable complexes with biologically relevant molecules. It has been employed in the development of enzyme inhibitors and fluorescent probes for biological studies .

Case Study:
In a study focused on synthesizing enzyme inhibitors, this compound was used as a building block to create derivatives that showed promising activity against specific targets involved in cancer pathways .

Materials Science

In materials science, this boronic acid is used in the synthesis of advanced materials such as polymers and electronic components. Its unique properties allow for the creation of materials with enhanced electrical and thermal conductivity .

Comparison with Similar Compounds

Uniqueness: (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combined presence of both the methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its interactions, mechanisms, and implications in various biological contexts, drawing from diverse research findings.

  • Molecular Formula : C9H8B F3O2
  • Molecular Weight : 189.93 g/mol
  • CAS Number : 864759-67-1

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its biological interactions and activity.

Research indicates that boronic acids can form coordinate covalent bonds with nucleophilic sites in biological systems. Specifically, this compound can interact with hydroxyl groups of serine residues in proteins, potentially modifying their activity and function .

Binding Interactions

  • Antagonistic Activity : The compound has been suggested to act as an antagonist in androgen receptor (AR) pathways. The boronic acid moiety may mimic the binding interactions of nitro groups, facilitating hydrogen bond formation with critical residues such as Arg752 and Gln711 in the AR binding site .
  • Covalent Bond Formation : When covalent bonding occurs between the nitrogen of Arg752 and the boron atom, it disrupts other hydrogen bond formations essential for receptor activity .

In Vitro Studies

A study evaluated the antiproliferative effects of various boronic acid derivatives, including this compound, against cancer cell lines such as LAPC-4. The results indicated that certain substitutions on the phenyl ring significantly influenced activity. For instance, compounds with a trifluoromethyl group showed enhanced antiproliferative properties compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that:

  • The position of substituents on the aromatic ring is crucial for biological activity.
  • The introduction of fluorine or trifluoromethyl groups can enhance binding affinity and biological efficacy .

Case Studies

  • Androgen Receptor Modulation : In a specific case study involving prostate cancer cell lines, this compound demonstrated significant inhibition of cell proliferation by disrupting AR signaling pathways. This was attributed to its ability to form stable interactions within the AR binding domain .
  • Insulin Interaction : A theoretical model proposed that boronic acids could stabilize insulin's conformation through specific interactions at its active site. This suggests potential applications in diabetes management by modulating insulin activity .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntiproliferative against LAPC-4AR antagonist
5-Chloro derivativesHigh activityStrong H-bonding interactions
Fluorinated analogsVariable activityInfluences binding dynamics

Properties

IUPAC Name

[3-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c1-5-4-6(9(13)14)2-3-7(5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPXMTWQBAPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590201
Record name [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-67-1
Record name B-[3-Methyl-4-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864759-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Methyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Methyl-4-(trifluoromethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.